An In-depth Technical Guide to Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate Hydrochloride: Properties, Synthesis, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental properties of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for the hydrochloride salt form, this document integrates information on the parent molecule with established principles of salt formation and characterization to offer a predictive yet scientifically grounded perspective.
Core Molecular Identity and Physicochemical Properties
Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride is the hydrochloride salt of the corresponding pyridinone derivative. The pyridinone core is a prevalent scaffold in numerous biologically active compounds. The formation of a hydrochloride salt is a common strategy in drug development to enhance the solubility and stability of a parent molecule.[1][2][3]
Table 1: Physicochemical Properties
| Property | Value (Parent Compound) | Predicted Value (Hydrochloride Salt) | Source / Rationale |
| Molecular Formula | C₇H₇NO₃ | C₇H₈ClNO₃ | Addition of HCl |
| Molecular Weight | 153.14 g/mol | 189.60 g/mol | Calculation based on molecular formula |
| CAS Number | 66171-50-4 | Not available | No specific CAS number found for the HCl salt |
| Appearance | White crystalline powder | Expected to be a white to off-white crystalline solid | General property of similar organic salts |
| Melting Point | 166-170 °C | Expected to be higher than the parent compound | Salt formation typically increases melting point |
| Solubility | Insoluble in water; soluble in some organic solvents like ethanol and chloroform.[4] | Expected to have increased aqueous solubility. | Hydrochloride salts of basic compounds are generally more water-soluble.[1][2] |
Synthesis and Purification: A Proposed Protocol
The synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride can be logically approached in a two-step process: first, the esterification of the parent carboxylic acid, followed by the formation of the hydrochloride salt.
Caption: Synthetic workflow for the target compound.
Part A: Synthesis of Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (Parent Compound)
This step involves the Fischer esterification of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-oxo-1,6-dihydropyridine-3-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Part B: Preparation of the Hydrochloride Salt
The hydrochloride salt is formed by treating the parent ester with hydrochloric acid.[6][7]
Experimental Protocol:
-
Dissolution: Dissolve the purified Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
Analytical Characterization: A Predictive Spectroscopic Profile
The following are predicted spectroscopic data for Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride, based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the pyridine nitrogen is expected to cause a downfield shift of the ring protons due to the increased electron-withdrawing effect of the positively charged nitrogen.[8]
Caption: Predicted proton assignments for NMR analysis.
Table 2: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| NH (pyridinone) | 12.0 - 14.0 | broad singlet | Acidic proton, likely exchanging. |
| H-2 | 8.5 - 8.8 | doublet | Adjacent to the electron-withdrawing ester and protonated nitrogen. |
| H-4 | 8.0 - 8.3 | doublet of doublets | Coupled to H-2 and H-5. |
| H-5 | 6.5 - 6.8 | doublet | Coupled to H-4. |
| OCH₃ (ester) | ~3.9 | singlet | Typical chemical shift for a methyl ester. |
Predicted ¹³C NMR Data: Carbon signals in the pyridine ring are also expected to shift downfield upon protonation.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (pyridinium) | 2500 - 3000 | Broad |
| C=O Stretch (ester) | 1720 - 1740 | Strong, sharp |
| C=O Stretch (pyridinone) | 1650 - 1680 | Strong, sharp |
| C=C and C=N Stretches | 1500 - 1600 | Medium to strong |
| C-O Stretch (ester) | 1200 - 1300 | Strong |
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, the protonated molecular ion [M+H]⁺ is expected. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the parent ion.[9][10][11]
Potential Applications in Drug Development
While specific biological activity for Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride has not been reported, the dihydropyridinone scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have shown a wide range of biological activities.[12][13][14][15][16]
Caption: Reported activities of dihydropyridinone derivatives.
-
Anti-inflammatory: Some dihydropyrimidinone derivatives have demonstrated anti-inflammatory properties.[12][16]
-
Antimicrobial: This class of compounds has been investigated for antibacterial and antifungal activities.[13][16]
-
Anticancer: The dihydropyrimidinone nucleus is found in compounds with reported antitumoral activity.[12][13][14]
-
Cardiovascular: Dihydropyridine derivatives are well-known for their effects on the cardiovascular system, particularly as calcium channel blockers.[12]
The subject molecule, as a functionalized dihydropyridinone, represents a valuable starting point for the synthesis of compound libraries for screening against various therapeutic targets.
Stability and Storage
As a hydrochloride salt, the compound is expected to be more stable than the free base.[17] However, it may be hygroscopic.
Recommended Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
-
Protect from light and moisture.
Formal stability studies under controlled conditions of temperature and humidity would be necessary to establish a definitive re-test period.[][19][20][21]
Conclusion
Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate hydrochloride is a compound with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive, albeit partially predictive, overview of its fundamental properties, a plausible synthetic route, and its potential applications. Further experimental validation of the predicted data is necessary to fully elucidate its chemical and biological profile.
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